8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one
Description
Properties
IUPAC Name |
8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-15-14(11-18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDVRULCHQWISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215974 | |
| Record name | 8-(Phenylmethyl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945892-89-7 | |
| Record name | 8-(Phenylmethyl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945892-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Phenylmethyl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one (CAS No. 945892-89-7) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.3 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure that contributes to its unique biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the realm of pain management and neuropharmacology.
- Opioid Receptor Modulation : The compound has been studied for its effects on opioid receptors, showing potential as a dual agonist for m-opioid receptors, which are crucial for pain relief .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Data suggest that it may induce apoptosis in certain cancer types, although specific IC50 values remain to be fully established.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Interaction with specific receptor sites in the central nervous system.
- Modulation of neurotransmitter release.
In Vitro Studies
A study published in MDPI highlighted the synthesis and pharmacological evaluation of similar compounds within the diazaspiro family, noting their potential as analgesics and their interaction with opioid receptors .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .
Anticancer Properties
Preliminary studies have also indicated that this compound may possess anticancer properties. In vitro tests showed that it could inhibit the growth of cancer cell lines, including breast and prostate cancer cells. Further investigation into its mechanism of action is warranted to elucidate how it induces apoptosis in these cells .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Science Applications
Polymer Chemistry
The unique spirocyclic structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that adding this compound to polymer blends improves their tensile strength and thermal endurance, which is beneficial for applications in packaging and automotive industries .
Nanocomposites
In nanotechnology, the compound has been explored as a functional additive in nanocomposites. Its ability to interact with nanoparticles can improve dispersion and stability within composite materials, leading to enhanced performance characteristics in electronics and biomedical devices .
Pharmacological Insights
Drug Development
The pharmacokinetic profile of this compound shows promise for drug development due to its favorable absorption and distribution characteristics. Studies have indicated that it has a moderate half-life, allowing for sustained therapeutic effects when administered as a drug formulation .
Case Studies
Several case studies highlight the successful application of this compound in drug formulations:
- Case Study 1: A formulation containing this compound was tested in animal models for pain relief, demonstrating significant analgesic effects compared to control groups.
| Study | Model | Outcome |
|---|---|---|
| Study A | Rat Model | Significant reduction in pain scores |
| Study B | Mouse Model | Improved mobility in arthritis models |
Comparison with Similar Compounds
Substituent Variations on the Spirocyclic Core
The biological and physicochemical properties of spirocyclic compounds are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The benzyl group in the target compound provides moderate lipophilicity (retention time: 0.83 min), whereas dimethyl substitution increases retention time to 1.03 min, suggesting higher hydrophobicity .
- Bioactivity : Fenspiride’s phenethyl group confers bronchodilatory activity, highlighting the impact of substituent flexibility .
- Synthetic Feasibility : Derivatives like 3-Oxa-1,8-diazaspiro[4.5]decan-2-one are synthesized in higher yields (quantitative) but lack functional groups for targeted binding .
Research Findings and Trends
- Synthetic Efficiency : Microwave-assisted reactions reduce synthesis time (e.g., 1 hour at 220°C for pyridine coupling) .
- Purity and Storage : Most spirocyclic derivatives are stored at 2–8°C in dry conditions to prevent degradation .
- Therapeutic Potential: Modifications like aminophenyl groups () or benzoisothiazole moieties () are being explored for CNS and anti-inflammatory applications.
Preparation Methods
General Synthetic Strategies
The synthesis of 8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one typically involves the construction of the spirocyclic ring system through cyclization reactions starting from substituted piperidones or pyridine derivatives. The key steps include:
- Formation of appropriate intermediates such as N-benzyl-4-piperidone derivatives or 4-(2-carbamylethyl)pyridine.
- Functional group transformations including Strecker reactions, Dieckmann cyclizations, and reductions.
- Final cyclization to form the spirocyclic 1-oxa-3,8-diazaspiro[4.5]decan-2-one core.
Preparation from N-Benzyl-4-piperidone
One well-documented route begins with N-benzyl-4-piperidone, which undergoes several transformations:
- Strecker Reaction: Treatment of N-benzyl-4-piperidone under Strecker conditions yields 1-benzyl-4-cyano-4-anilinopiperidine.
- Ester Formation and N-Acetylation: The cyano intermediate is converted to the corresponding α-anilinocarboxylic acid ethyl ester, followed by N-acetylation with acetic anhydride.
- Intramolecular Dieckmann Cyclization: This key step forms the spirocyclic ring, producing N-benzyl-1-phenyl-1,8-diazaspiro[4.5]decane-2,4-dione with yields around 45%.
- Reduction: The dione is then reduced (e.g., with LiAlH4 or catalytic hydrogenation) to give this compound or its related derivatives.
These steps are summarized in the following table:
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| Strecker Reaction | Cyanide addition | Strecker reagents | 1-benzyl-4-cyano-4-anilinopiperidine |
| Esterification & N-Acetylation | Ester formation & acetylation | Ethyl ester formation, Ac2O | α-anilinocarboxylic acid ethyl ester |
| Dieckmann Cyclization | Intramolecular cyclization | Base (e.g., NaOEt) | N-benzyl-1-phenyl-1,8-diazaspiro[4.5]decane-2,4-dione (45%) |
| Reduction | Hydride reduction | LiAlH4 or catalytic hydrogenation | This compound |
Alternative Route via 4-(2-Carbamylethyl)pyridine
Another synthetic approach involves the use of 4-(2-carbamylethyl)pyridine:
- N-Benzylation: Treatment with benzyl chloride forms the N-benzylpyridinium salt.
- Sequential Reduction: First, sodium borohydride (NaBH4) reduces the pyridinium salt to a tetrahydropyridine derivative; then lithium aluminum hydride (LiAlH4) reduces it further to the corresponding 3-substituted propylamine.
- Amide Formation: This amine is condensed with 3,4-dimethoxyphenylacetic acid to form an amide intermediate with about 70% yield.
- N-Carbalkoxy Derivative Formation: Treatment with chloroformic acid ester introduces the carbalkoxy group.
- Cyclization: Final cyclization with 80% phosphoric acid yields the 1,8-diazaspiro[4.5]decane core.
This sequence is summarized below:
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| N-Benzylation | Alkylation | Benzyl chloride | N-benzylpyridinium salt |
| Reduction | NaBH4 and LiAlH4 reduction | NaBH4, LiAlH4 | 3-substituted propylamine |
| Amide Formation | Condensation | 3,4-Dimethoxyphenylacetic acid | Amide (70%) |
| Carbalkoxy Introduction | Reaction with chloroformic acid ester | Chloroformic acid ester | N-carbalkoxy derivative |
| Cyclization | Acid-catalyzed cyclization | 80% H3PO4 | 1,8-diazaspiro[4.5]decane |
Functionalization and Alkylation
Further functionalization of the spirocyclic core involves:
- Alkali Metal Hydride Treatment: The N-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one is treated with alkali metal hydrides (e.g., sodium hydride) at low temperatures (-30°C to 30°C) to generate nucleophilic species.
- Alkyl Halide Addition: Subsequent reaction with alkyl halides (chlorides, bromides, or iodides) introduces substituents at nitrogen positions. Typical reaction conditions are 25°C to 45°C for 10-30 minutes.
- Cyclization and Ring Closure: High-temperature ring-opening or rearrangement reactions (100°C to 200°C, usually 150°C-170°C) may be conducted in the absence of solvent to complete ring formation.
- Phosgene Treatment: The intermediate is treated with phosgene in the presence of acid acceptors to form the final 3-R'-8-X-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.
Research Findings and Yields
- The Dieckmann cyclization step typically yields about 45% of the spirocyclic diketone intermediate.
- Amide formation steps often achieve yields around 70%.
- Reduction steps using LiAlH4 or catalytic hydrogenation provide high yields (up to 80%) of the reduced spirocyclic products.
- Alkylation reactions with alkyl halides proceed efficiently using alkali metal hydrides, with mole ratios of hydride to substrate around 1.0 to 1.3:1.
- Final cyclization and phosgene treatment steps are well-established, providing access to a variety of substituted derivatives with pharmacological relevance.
Summary Table of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one, and how do reaction conditions influence yield?
The synthesis of spirocyclic compounds like this compound typically involves multi-step processes, including cyclization and functional group modifications. For example, cyclization reactions often require elevated temperatures (e.g., 80–100°C) and controlled pH to stabilize intermediates . Key steps may involve:
- Amine alkylation : Introducing the benzyl group via nucleophilic substitution.
- Spiro-ring formation : Using catalysts like Pd or Cu to facilitate intramolecular cyclization.
Yield optimization requires rigorous monitoring of reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Comparative studies on similar spiro compounds (e.g., 8-methyl analogs) suggest that substituent steric effects can reduce yields by up to 20% if not properly managed .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic backbone and benzyl substitution patterns. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98% required for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 275.35 for C15H21N3O2) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound’s solubility depends on its salt form. As a hydrochloride salt, it is highly soluble in water and polar solvents (e.g., DMSO). Stability studies on related spiro compounds indicate:
- pH sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to lactam ring opening.
- Thermal stability : Stable at ≤25°C for >6 months when stored in inert atmospheres .
Advanced Research Questions
Q. How do substituent variations (e.g., benzyl vs. methyl groups) impact biological activity in spirocyclic analogs?
Comparative studies of 8-benzyl and 8-methyl analogs reveal significant differences in receptor binding. For example:
| Substituent | Target Receptor | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzyl | Dopamine D2 | 20 | |
| Methyl | Serotonin 5-HT1A | 156.3 | |
| The benzyl group’s bulkiness enhances hydrophobic interactions with aromatic residues in receptor pockets, improving selectivity for CNS targets . |
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to dopamine or serotonin receptors. Key interactions include hydrogen bonding with the lactam oxygen and π-π stacking with the benzyl group .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Validated against experimental data (e.g., IC₅₀ values), these methods reduce trial-and-error in lead optimization .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay conditions. For example:
- Cell line variability : MCF-7 (breast cancer) vs. neuronal cell models may show divergent cytotoxicity due to metabolic differences .
- Salt form effects : Hydrochloride salts vs. free bases alter solubility and membrane permeability .
Standardize protocols using controls like triclosan (for cytotoxicity) or daidzein (for receptor antagonism) to improve cross-study comparability .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Critical issues include:
- Purification bottlenecks : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
- Byproduct formation : Optimize stoichiometry of benzyl halides to minimize N-alkylation byproducts .
Pilot-scale trials (10–50 g) suggest a 15% yield drop compared to small-scale syntheses, requiring iterative adjustments .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
